N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide, also known by its DrugBank accession number DB07839 , belongs to the class of alpha amino acid amides . Its chemical formula is C25H32N4O3 . Although the compound itself has limited practical value, its derivatives play significant roles in various applications.
Chemical Reactions Analysis
Types of Reactions:: The compound may undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reduction reactions may employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Substitution reactions can occur with various nucleophiles (e.g., amines, alkoxides).
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present in the compound.
Scientific Research Applications
This compound finds applications in:
- Chemistry : As a starting material for the synthesis of other compounds.
- Biology : Potentially as a probe or ligand in biological studies.
- Medicine : Investigated for potential therapeutic effects (specific applications would require further research).
- Industry : May have applications in materials science or other industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains elusive. Further studies are needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
Remember that research in this field is ongoing, and new insights may emerge over time
Properties
CAS No. |
423752-11-8 |
---|---|
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C25H24N2O4/c1-4-17-6-12-23-22(13-17)27-25(31-23)18-7-5-16(2)21(14-18)26-24(28)15-30-20-10-8-19(29-3)9-11-20/h5-14H,4,15H2,1-3H3,(H,26,28) |
InChI Key |
JQPJIAULVKORGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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